

# Panepophenanthrin: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Panepophenanthrin** is a natural product isolated from the mushroom Panus rudis.[1][2] It has garnered significant attention in the scientific community due to its unique and complex molecular architecture and its potent biological activity as an inhibitor of the ubiquitin-activating enzyme (E1).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of **Panepophenanthrin**, intended for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

# **Chemical Structure and Physicochemical Properties**

**Panepophenanthrin** possesses a densely functionalized and stereochemically rich tetracyclic core.[1][3] Its molecular formula is  $C_{22}H_{28}O_8$ , with a corresponding molecular weight of approximately 420.5 g/mol .[1][4] The complex structure features a phenanthrene-like framework fused with furan and oxirane rings.

Table 1: Physicochemical Properties of **Panepophenanthrin** 



| Property          | Value   | Source    |
|-------------------|---|-----------|
| Molecular Formula | C22H28O8  | [1][4]    |
| Molecular Weight  | 420.5 g/mol   | [1][4]    |
| IUPAC Name        | (1S,2S,3R,4S,6S,10S,13R,14<br>S,16S,17R,18S)-3,13,17-<br>trihydroxy-18-[(E)-3-hydroxy-3-<br>methylbut-1-enyl]-11,11-<br>dimethyl-5,12,15-<br>trioxahexacyclo[8.7.1.0 <sup>2</sup> , <sup>8</sup> .0 <sup>4</sup> , <sup>6</sup> .<br>0 <sup>13</sup> , <sup>18</sup> .0 <sup>14</sup> , <sup>16</sup> ]octadec-8-en-7-one | [1]       |
| PubChem CID       | 10432257  | [1]       |
| Natural Source    | Panus rudis (mushroom)  | [1][2][3] |
| Appearance        | White powder  |           |
| Solubility        | Soluble in methanol, DMSO   |           |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and crystallographic data are available in the supporting information of the primary literature.[1][2]

# Stereochemistry

The molecular structure of **Panepophenanthrin** is characterized by the presence of eleven contiguous stereocenters, two of which are quaternary.[3] The absolute stereochemistry of the naturally occurring (+)-enantiomer has been unequivocally determined through X-ray crystallographic analysis.[2][3] The complex stereochemical arrangement is crucial for its biological activity. The synthesis of **Panepophenanthrin**, particularly the control of its numerous stereocenters, represents a significant challenge in organic chemistry.[3][5]

Table 2: Stereochemical Features of (+)-Panepophenanthrin



| Feature                            | Description                        |
|------------------------------------|------------------------------------|
| Number of Stereocenters            | 11                                 |
| Number of Quaternary Stereocenters | 2                                  |
| Absolute Configuration             | Confirmed by X-ray crystallography |
| Optical Activity                   | Dextrorotatory (+)                 |

# **Total Synthesis**

The total synthesis of **Panepophenanthrin** has been achieved by multiple research groups, a testament to its complex structure.[3][5] A common strategy involves a biomimetic approach centered around a key Diels-Alder reaction to construct the core tetracyclic skeleton.[3][5]

## **Retrosynthetic Analysis**

A representative retrosynthetic analysis is depicted below. The strategy hinges on the disconnection of the central tetracyclic core via a retro-Diels-Alder reaction to a monomeric epoxyquinol precursor. This monomer can be further simplified to more readily available starting materials.



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Figure 1: Retrosynthetic analysis of Panepophenanthrin.

### **Key Experimental Protocols**

Diels-Alder Dimerization:

A crucial step in the synthesis is the spontaneous [4+2] cycloaddition of the epoxyquinol monomer.

 Procedure: The purified epoxyquinol monomer is allowed to stand in a concentrated solution or even neat at room temperature. The dimerization proceeds to form the tetracyclic core of



**Panepophenanthrin**. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

 Observations: The reaction is highly stereoselective, driven by the inherent facial bias of the monomer. The formation of the desired diastereomer is often favored.

Note: Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided in the supplementary information of the respective publications on the total synthesis of **Panepophenanthrin**.[3][5]

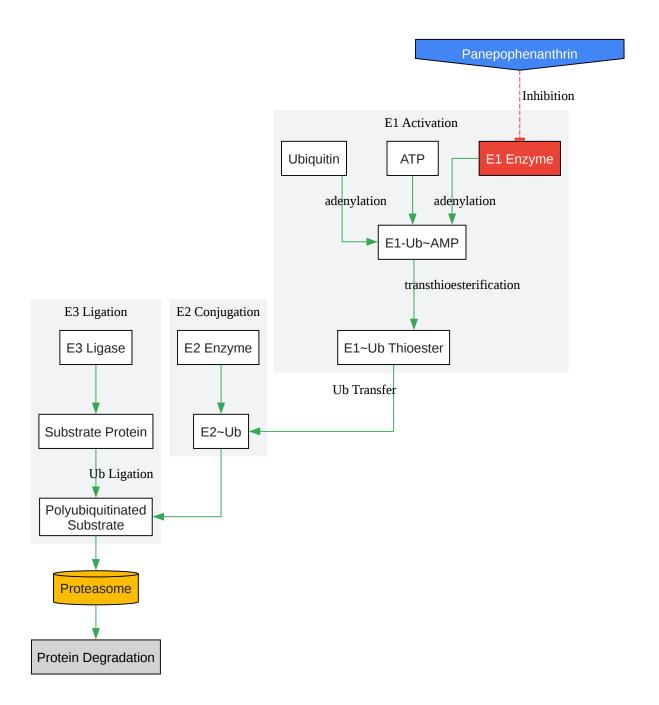
# **Biological Activity and Mechanism of Action**

**Panepophenanthrin** is the first-in-class natural product inhibitor of the ubiquitin-activating enzyme (E1).[2][3] The E1 enzyme catalyzes the first step in the ubiquitin-proteasome pathway (UPP), a critical process for protein degradation and regulation in eukaryotic cells.[6]

### The Ubiquitin-Proteasome Pathway

The UPP involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrate proteins, targeting them for degradation by the proteasome.





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**Figure 2:** The Ubiquitin-Proteasome Pathway and the inhibitory action of **Panepophenanthrin**.



#### **Inhibition of E1 Enzyme**

**Panepophenanthrin** specifically inhibits the activity of the E1 enzyme.[2] By doing so, it blocks the entire downstream ubiquitination cascade, leading to the accumulation of proteins that would normally be targeted for degradation. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, making **Panepophenanthrin** a valuable tool for studying the UPP and a potential lead compound for the development of novel anticancer therapeutics. The precise molecular mechanism of E1 inhibition by **Panepophenanthrin** is an area of ongoing research.

### Conclusion

**Panepophenanthrin** is a remarkable natural product with a formidable chemical structure and potent, specific biological activity. Its total synthesis has been a significant achievement in organic chemistry, and its role as an E1 inhibitor has opened new avenues for research into the ubiquitin-proteasome pathway and its therapeutic targeting. This guide provides a foundational understanding of **Panepophenanthrin** for scientists and researchers, encouraging further exploration into its complex chemistry and biology.

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